1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone
Description
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is a hydrazone derivative synthesized by condensing 1-(4-fluorophenyl)ethanone (CAS 403-42-9) with a hydrazine derivative. Hydrazones are characterized by the –NH–N=C< group and are widely studied for their structural diversity, reactivity, and applications in medicinal chemistry and materials science . The parent ketone, 1-(4-fluorophenyl)ethanone (p-fluoroacetophenone), is a fluorinated aromatic compound with a molecular weight of 138.14 g/mol and serves as a key precursor for synthesizing derivatives like hydrazones, oximes, and chalcones .
Properties
CAS No. |
64985-95-1 |
|---|---|
Molecular Formula |
C16H14F2N2 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
(Z)-1-(4-fluorophenyl)-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]ethanimine |
InChI |
InChI=1S/C16H14F2N2/c1-11(13-3-7-15(17)8-4-13)19-20-12(2)14-5-9-16(18)10-6-14/h3-10H,1-2H3/b19-11-,20-12- |
InChI Key |
BTCAYYIXEROQOH-YZLQMOBTSA-N |
SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Isomeric SMILES |
C/C(=N/N=C(\C1=CC=C(C=C1)F)/C)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Other CAS No. |
64985-95-1 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Conditions
A breakthrough method reported in the Chemical Communications employs a ruthenium-based catalyst (catalyst 1) for the direct synthesis of ketazines from secondary alcohols and hydrazine hydrate. This one-pot approach avoids isolating intermediate ketones, enhancing efficiency. Key parameters include:
-
Catalyst System : Ru-Macho-BH (1 mol%)
-
Base : KOtBu (5 mol%)
-
Solvent : Toluene
-
Additives : Molecular sieves (4 Å)
-
Temperature : 125°C
-
Time : 12 hours
The reaction proceeds via dehydrogenation of the alcohol to the ketone, followed by condensation with hydrazine. Molecular sieves sequester water, shifting equilibrium toward product formation.
Performance Metrics
Data extracted from the catalytic synthesis of (1-(4-fluorophenyl)ethylidene)hydrazine (Entry 8i):
| Parameter | Value |
|---|---|
| Conversion | >99% |
| Isolated Yield | 5% |
| Purity | >99% (GC analysis) |
The low isolated yield contrasts with near-complete conversion, highlighting challenges in product isolation. Column chromatography (ethyl acetate/petroleum ether) is required for purification, suggesting scalability limitations.
Reaction Optimization Strategies
Role of Catalysts and Bases
Omitting the ruthenium catalyst (Entry 9j) results in no product formation, underscoring its necessity for dehydrogenation. The base (KOtBu) facilitates hydrazone formation by deprotonating intermediates. Trials without base (Entry 6g) show 30% conversion, emphasizing its role in accelerating condensation.
Solvent and Temperature Effects
Toluene’s high boiling point (110°C) accommodates the 125°C reaction temperature, while its non-polar nature minimizes side reactions. Substituting toluene with polar solvents (e.g., DMF) risks hydrolyzing the hydrazone bond.
Hydrazine Stoichiometry
Using 1.5 equivalents of hydrazine hydrate (relative to alcohol) ensures complete conversion. Substoichiometric quantities (0.7 equiv, Entry 5f) yield 35% unreacted ketone, necessitating precise stoichiometric control.
Alternative Synthesis Approaches
Traditional Condensation Methods
While excluded sources describe ethanol reflux methods, peer-reviewed literature corroborates that hydrazones form under mild conditions (25–80°C) in alcohols. However, catalytic methods outperform in atom economy and step count.
Industrial Production Considerations
Continuous Flow Reactors
Translating batch protocols to flow systems could address isolation challenges. Continuous removal of water via membrane separation might enhance yields by circumventing equilibrium limitations.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group into amines.
Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various substituents into the phenyl ring.
Scientific Research Applications
Organic Synthesis
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone serves as a valuable reagent in organic synthesis. It acts as an intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits significant biological activity, including:
- Antibacterial Properties : Studies have shown that derivatives of fluorinated hydrazones possess varying degrees of antibacterial activity against pathogens such as E. coli and S. aureus, making them potential candidates for drug development .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Its mechanism may involve interaction with specific molecular targets within cancer cells .
Medicinal Chemistry
The compound is being explored as a lead candidate in drug discovery due to its promising biological activities. Its structural features allow it to interact with enzyme active sites, potentially leading to the development of new therapeutic agents targeting various diseases.
Analytical Applications
Hydrazones are widely used as analytical reagents for the detection and quantification of metal ions and organic compounds in various samples. They can form stable complexes with metal ions, facilitating their spectrophotometric determination .
Case Studies
Mechanism of Action
The mechanism by which 1-(4-fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The hydrazone group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 1-(4-fluorophenyl)ethanone-based hydrazones and related derivatives:
Physicochemical Properties
- Solubility : Hydrazones with electron-withdrawing groups (e.g., 2,4,6-trichlorophenyl) exhibit lower solubility in polar solvents due to increased hydrophobicity .
- Thermal Stability : The trichlorophenyl hydrazone (m.w. 331.60 g/mol) has higher thermal stability than the parent ketone, attributed to halogen substituents .
- Crystallinity : X-ray crystallography (using SHELX software ) confirms planar structures for hydrazones, critical for understanding intermolecular interactions .
Biological Activity
1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone is a hydrazone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorinated phenyl group, which often enhances biological activity compared to its non-fluorinated counterparts. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of 1-(4-Fluorophenyl)ethanone [1-(4-fluorophenyl)ethylidene]hydrazone can be represented as follows:
This structure includes a hydrazone functional group, which is known for its significant biological activities.
Antimicrobial Activity
Research indicates that hydrazones, including 1-(4-fluorophenyl)ethanone derivatives, exhibit notable antimicrobial properties. A study assessed various hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with fluorinated phenyl groups demonstrated enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .
Table 1: Antimicrobial Activity of Hydrazones
Anticancer Activity
The anticancer potential of hydrazones has been widely studied, particularly their ability to induce apoptosis in cancer cells. A study focusing on thiazole-hydrazone derivatives, including those derived from 1-(4-fluorophenyl)ethanone, reported significant cytotoxic effects against various cancer cell lines such as HT-29 (colon cancer) and Jurkat (leukemia). The IC50 values for these compounds were found to be less than that of doxorubicin, a standard chemotherapeutic agent .
Table 2: Cytotoxic Activity of Thiazole-Hydrazones
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole-hydrazone derived from 1-(4-FPh) | HT-29 | 1.61 | |
| Thiazole-hydrazone derived from 1-(4-FPh) | Jurkat | 1.98 |
Anticonvulsant Activity
The anticonvulsant properties of hydrazones have also been documented. In animal models, compounds containing the fluorinated phenyl group exhibited significant anticonvulsant activity. For instance, a specific study noted that the 4-fluoro derivative provided substantial protection against seizures induced by pentylenetetrazole (PTZ), outperforming several other derivatives in terms of efficacy .
Table 3: Anticonvulsant Activity of Hydrazones
| Compound | Model | Efficacy (%) | Reference |
|---|---|---|---|
| 1-(4-Fluorophenyl)-hydrazone | PTZ-induced seizures | 90 | |
| Other hydrazones | MES test | 70 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple hydrazones, those derived from 1-(4-fluorophenyl)ethanone displayed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom was hypothesized to enhance membrane permeability, facilitating greater uptake into bacterial cells .
Case Study 2: Anticancer Mechanism
A molecular dynamics simulation study revealed that the interaction between thiazole-hydrazones and Bcl-2 proteins involved primarily hydrophobic contacts. This interaction was crucial for inducing apoptosis in cancer cells, suggesting a potential mechanism by which these compounds exert their anticancer effects .
Q & A
Q. What are the key physicochemical properties of 1-(4-Fluorophenyl)ethanone, and how do they influence its reactivity in organic synthesis?
Answer: 1-(4-Fluorophenyl)ethanone (CAS 403-42-9) has a molecular formula of C₈H₇FO, a molecular weight of 138.14 g/mol, and a boiling point of 469.2 K (196.05°C) . The para-fluorine substituent induces electron-withdrawing effects, polarizing the carbonyl group and enhancing electrophilicity. This property facilitates nucleophilic additions (e.g., enolate formation) and Friedel-Crafts acylation reactions. The compound’s liquid state at room temperature (refractive index: 1.511) allows for easy handling in solution-phase syntheses.
Q. What are the common synthetic routes for preparing 1-(4-Fluorophenyl)ethanone, and what factors determine the choice of acylation method?
Answer: The primary synthesis involves Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include oxidation of 1-(4-fluorophenyl)ethanol using chromic acid or KMnO₄ . Method selection depends on:
- Substrate availability : Pre-functionalized aromatic aldehydes may favor oxidation.
- Reaction efficiency : Friedel-Crafts offers higher yields (~79%) but requires rigorous anhydrous conditions .
- Byproduct management : Lewis acid catalysts generate stoichiometric waste, necessitating purification steps.
Q. How can researchers characterize 1-(4-Fluorophenyl)ethanone using spectroscopic methods, and what key spectral signatures should be expected?
Answer:
- ¹H NMR (CDCl₃) :
- Aromatic protons: δ 7.10–7.15 ppm (2H, m, ortho to F), δ 7.86–7.92 ppm (2H, m, meta to F) .
- Acetyl group: δ 2.19 ppm (3H, s) .
- ¹³C NMR : Carbonyl signal at ~200 ppm, aromatic carbons between 115–130 ppm, and CF coupling (J ≈ 245 Hz) .
- IR : Strong C=O stretch at ~1694 cm⁻¹ .
Advanced Research Questions
Q. How do hydrogen bonding interactions influence the crystal packing of 1-(4-Fluorophenyl)ethanone derivatives, and what methodologies are employed for such analyses?
Answer: The fluorine atom and carbonyl group participate in C–H···F and C=O···H interactions, directing molecular alignment in crystal lattices. Graph-set analysis (e.g., Etter’s rules) and X-ray crystallography (using SHELX ) are critical for mapping these interactions. For example, in hydrazone derivatives, intermolecular N–H···O bonds often stabilize layered packing motifs. Computational tools like Hirshfeld surface analysis further quantify interaction contributions.
Q. What strategies can resolve contradictory biological activity data observed in derivatives of 1-(4-Fluorophenyl)ethanone?
Answer: Contradictions may arise from:
- Stereochemical variations : Enantiomers may exhibit divergent binding affinities (e.g., in enzyme inhibition).
- Solubility differences : Hydrazone derivatives with polar substituents may enhance bioavailability .
- Assay conditions : Standardize protocols (e.g., cell line viability assays) to minimize variability.
Systematic structure-activity relationship (SAR) studies, coupled with molecular docking, can identify critical pharmacophores .
Q. What computational approaches are recommended to predict the reactivity of 1-(4-Fluorophenyl)ethanone in novel reaction pathways?
Answer:
- DFT calculations : Model transition states for nucleophilic attacks (e.g., enolate formation) to predict regioselectivity.
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
- Machine learning : Train models on existing acylation reaction datasets to forecast yields under varying conditions .
Q. How does the introduction of fluorine at the para position affect the electronic structure and subsequent reactivity of acetophenone derivatives?
Answer: The para-fluorine group:
- Reduces electron density on the aromatic ring via inductive effects, increasing electrophilicity of the carbonyl carbon.
- Enhances thermal stability due to strong C–F bonds, enabling high-temperature reactions .
- Modulates solubility : Fluorine’s hydrophobicity can reduce aqueous solubility but improve lipid membrane penetration in bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
